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Compound of Interest

Compound Name: 1-Cyclopentene-1-carboxaldehyde

Cat. No.: B1583906

An In-Depth Technical Guide to 1-Cyclopentene-1-carboxaldehyde: Properties, Synthesis,
and Applications

Introduction

1-Cyclopentene-1-carboxaldehyde is a cyclic organic compound featuring a five-membered
ring with a conjugated aldehyde functional group. This a,3-unsaturated aldehyde is a versatile
synthetic intermediate, valued by researchers and chemists for its dual reactivity. The
electrophilic nature of both the carbonyl carbon and the B-vinylic carbon allows for a wide array
of chemical transformations, making it a key building block in the synthesis of more complex
molecular architectures, including natural products and pharmaceutical agents. This guide
provides a comprehensive overview of its core properties, spectroscopic signature, synthesis,
reactivity, and applications, tailored for professionals in chemical research and drug
development.

Core Molecular Profile

The fundamental identity and physical characteristics of 1-Cyclopentene-1-carboxaldehyde
are summarized below. These properties are essential for its handling, characterization, and
application in a laboratory setting.

Table 1: Chemical Identifiers and Properties
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Property Value Source
UEEE Naie cyclopent-1-ene-1- (1]
carbaldehyde

Synonyms 1-Formyl-1-cyclopentene

CAS Number 6140-65-4 [1][21[3]
Molecular Formula CeHsO [11121[3]
Molecular Weight 96.13 g/mol [1]
Monoisotopic Mass 96.1271 Da [2]

Colorless to light yellow/orange
Appearance o
clear liquid

N Store in freezer (-20°C) under
Storage Conditions ]
an inert atmosphere

RALDHUZFXJKFQB-
InChl Key [2]
UHFFFAOYSA-N

| SMILES | C1CC=C(C1)C=0 |[1] |

Spectroscopic Characterization

Accurate structural confirmation of 1-Cyclopentene-1-carboxaldehyde relies on standard
spectroscopic techniques. The combination of its alkene and aldehyde functionalities results in
a distinct spectral signature.

» 'H NMR Spectroscopy: The proton NMR spectrum is characterized by several key signals: a
downfield singlet for the aldehydic proton (CHO), a signal in the vinylic region for the C=CH
proton, and multiple signals in the aliphatic region corresponding to the two allylic protons
and the two saturated methylene protons of the cyclopentene ring.

e 13C NMR Spectroscopy: The carbon spectrum will prominently feature a signal for the
carbonyl carbon of the aldehyde at the low-field end.[4] Additional signals will correspond to
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the two sp2-hybridized carbons of the double bond and the two distinct sp3-hybridized
carbons of the ring.[4]

« Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional
groups. A strong, sharp absorption band will be observed for the C=0 stretching vibration of
the conjugated aldehyde. Another characteristic band will appear for the C=C stretching of
the alkene.

e Mass Spectrometry (MS): In mass spectrometry, the molecule will show a molecular ion peak
corresponding to its molecular weight.[1] Common fragmentation patterns may include the
loss of the formyl radical (CHO) or other small neutral molecules.

Synthesis and Mechanism

While several methods exist for the synthesis of cyclopentene derivatives, a notable and
mechanistically insightful route to 1-Cyclopentene-1-carboxaldehyde involves the acid-
catalyzed ring contraction of 2,3-epoxycyclohexanols.[5] This transformation proceeds via a
semipinacol-type rearrangement and provides an efficient pathway to the target compound
from readily available starting materials.

Conceptual Workflow: Synthesis via Ring Contraction
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Caption: Conceptual workflow for the synthesis of 1-Cyclopentene-1-carboxaldehyde.
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Detailed Experimental Protocol (lllustrative)

Reaction Setup: To a solution of cis-2,3-epoxycyclohexanol in a suitable solvent (e.g., diethyl
ether or THF) in a round-bottom flask equipped with a magnetic stirrer, add a catalytic
amount of a Lewis or Brgnsted acid (e.g., BFs-OEtz or p-toluenesulfonic acid) at 0°C.

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for
several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas
Chromatography (GC) until the starting material is consumed.

Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium
sulfate, and filter. Remove the solvent under reduced pressure. The resulting crude product
can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1-
Cyclopentene-1-carboxaldehyde.

Chemical Reactivity and Synthetic Utility

The synthetic value of 1-Cyclopentene-1-carboxaldehyde stems from the reactivity of its a,3-
unsaturated aldehyde moiety. This system has three primary electrophilic sites, allowing for

selective chemical attack by various nucleophiles.

Reaction Types
1,2-Addition (Direct) 1,4-Addition (Conjugate/Michael)
(e.g., Grignard Reagents, LiAlH4) (e.g., Gilman Cuprates, Amines, Enolates)

|

Hard Nucleophiles Soft Nucleophiles

Click to download full resolution via product page

Caption: Key electrophilic sites and modes of nucleophilic attack.
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e 1,2-Addition: Hard, non-stabilized nucleophiles such as Grignard reagents or organolithium
compounds preferentially attack the highly electrophilic carbonyl carbon. Subsequent workup
yields allylic alcohols. Reductants like sodium borohydride also reduce the aldehyde to the
corresponding alcohol.

e 1,4-Conjugate (Michael) Addition: Softer, stabilized nucleophiles, including Gilman cuprates,
enolates, amines, and thiols, favor addition to the 3-carbon. This reaction is fundamental for
carbon-carbon and carbon-heteroatom bond formation, extending the molecular framework.

» Cycloaddition Reactions: The electron-deficient double bond can act as a dienophile in Diels-
Alder reactions, allowing for the construction of complex bicyclic systems.

Applications in Research and Drug Development

While 1-Cyclopentene-1-carboxaldehyde itself may not be a final drug product, its structural
motif is of significant interest to medicinal chemists. The rigid cyclopentene ring serves as a
valuable scaffold for orienting functional groups in three-dimensional space to interact with
biological targets.

The saturated analog, cyclopentanecarboxaldehyde, is a known intermediate in the synthesis
of potent therapeutic agents, such as JAK inhibitors for myeloproliferative diseases and
diketopiperazines that act as selective oxytocin antagonists.[6] Similarly, derivatives of
cyclopentene carboxylic acid have been investigated as thromboxane A2 receptor antagonists
and voltage-gated sodium channel inhibitors.[7] The a,B-unsaturated system in 1-
Cyclopentene-1-carboxaldehyde offers additional synthetic handles for covalent modification
of protein targets or for building further molecular complexity, positioning it as a powerful
starting material for the discovery of new bioactive molecules.

Safety and Handling

1-Cyclopentene-1-carboxaldehyde is a reactive chemical and must be handled with
appropriate safety precautions in a well-ventilated fume hood.

Table 2: GHS Hazard Information
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Pictogram Code Hazard Statement
Flammable liquid and
H226
vapor
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

(Source: Aggregated GHS information from multiple suppliers)[1]

o Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and
a lab coat.[8]

+ Handling: Keep away from heat, sparks, and open flames. Use non-sparking tools and take
precautionary measures against static discharge.[8] Avoid inhalation of vapors and contact
with skin and eyes.[8]

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, typically in
a freezer under an inert atmosphere to prevent polymerization and oxidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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